4H-1,3-Dioxin
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Overview
Description
4H-1,3-Dioxin is an organic compound with the molecular formula C4H6O2. It is a heterocyclic compound containing two oxygen atoms in a six-membered ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4H-1,3-Dioxin can be synthesized through various methods. One common approach involves the reaction between aryl aldehydes, acetylacetone, and alkyl isocyanides under solvent-free conditions . This method provides a simple and efficient one-pot route for the synthesis of substituted this compound derivatives in excellent yields.
Another method involves the condensation of salicylic acids with vinyl acetate, catalyzed by mercuric acetate in the presence of sulfuric acid . More recent methodologies avoid the use of sulfuric acid or metal catalysts, making the process more environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available starting materials and catalyst-free conditions. For example, the reaction of phenyl salicylate with aldehydes using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base is a practical method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dioxin-4-ones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as gold (I) for site-selective synthesis.
Major Products
The major products formed from these reactions include substituted tetrahydrobenzofurans and salicylamides .
Scientific Research Applications
4H-1,3-Dioxin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: It is used in the production of insecticides and fungicides.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxin involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,3-Dioxin include:
4H-benzo[d][1,3]dioxin-4-one: Used in organic and pharmaceutical synthesis.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Used as a building block in organic synthesis.
4H-benzo[d][1,3]oxathiin-2-one: Synthesized by the reaction of 2-(mercapto-phenyl)-dialkyl-methanol with CDI.
Uniqueness
This compound is unique due to its versatile reactivity and the ability to form a wide range of derivatives with significant biological and industrial applications. Its structure allows for various modifications, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
290-13-1 |
---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
4H-1,3-dioxine |
InChI |
InChI=1S/C4H6O2/c1-2-5-4-6-3-1/h1-2H,3-4H2 |
InChI Key |
UCZQXJKDCHCTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COCO1 |
Origin of Product |
United States |
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